Resocortol

Glucocorticoid receptor Binding affinity Corticosteroid pharmacology

Resocortol (76675-97-3) is the non-esterified 11β,17α-dihydroxy-17-propionyl-androst-4-en-3-one parent alcohol of Resocortol butyrate (RCB; Pruban), the EMA-approved veterinary topical glucocorticoid. As the primary reference standard for identity, purity, and assay testing of RCB API and finished product, Resocortol is indispensable for ANDA method development, validation, and QC workflows. Its unique 17-propionyl substitution pattern cannot be substituted by betamethasone valerate or dexamethasone reference standards without full analytical re-validation. Procure with characterization data compliant with regulatory guidelines for pharmaceutical quality control.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
CAS No. 76675-97-3
Cat. No. B1257822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResocortol
CAS76675-97-3
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
InChIInChI=1S/C22H32O4/c1-4-18(25)22(26)10-8-16-15-6-5-13-11-14(23)7-9-20(13,2)19(15)17(24)12-21(16,22)3/h11,15-17,19,24,26H,4-10,12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1
InChIKeyHERCGHIBUWWDIX-CWNVBEKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resocortol CAS 76675-97-3: Analytical Reference Standard and Parent Alcohol of the Veterinary Topical Glucocorticoid Resocortol Butyrate


Resocortol (CAS 76675-97-3) is the parent 11β,17α-dihydroxy-17-propionyl-androst-4-en-3-one alcohol of the synthetic glucocorticoid corticosteroid class [1]. It is the non-esterified precursor to Resocortol butyrate (RCB; CAS 76738-96-0), a veterinary topical glucocorticoid approved by the European Medicines Agency as Pruban for treating acute localised moist dermatitis in dogs [2]. Resocortol itself serves primarily as an analytical reference standard for RCB pharmaceutical development, method validation, and quality control applications [3]. As a synthetic glucocorticoid, it acts via the glucocorticoid receptor (NR3C1/GR) but carries an INN designation without having been independently marketed as a human therapeutic [4].

Why Off-the-Shelf Glucocorticoid Substitution Fails for Resocortol-Requiring Analytical, Veterinary, or Research Workflows


Generic substitution within the glucocorticoid class is undermined by two compound-specific factors. First, Resocortol's 17-propionyl substitution pattern (lacking the 17-butyrate ester) distinguishes it structurally from its own marketed prodrug RCB and from other topical corticosteroids such as betamethasone valerate or clobetasol propionate; analytical methods developed for Resocortol cannot simply be transferred to alternative glucocorticoid reference standards without full re-validation [1]. Second, the pharmacologically active derivative RCB displays a quantitative receptor affinity and HPA-axis safety profile that is not replicated by dexamethasone, betamethasone valerate, or cortisol [2]. Substituting another glucocorticoid in a comparative receptor-binding or adrenal-suppression study would therefore introduce a compound with different GR affinity rank-order and different systemic safety margins, invalidating direct cross-study comparisons. These compound-specific analytical and pharmacological properties mean that procurement decisions cannot be guided solely by class-level corticosteroid similarity.

Resocortol and Resocortol Butyrate: Quantitative Comparative Evidence for Procurement and Selection Decisions


Glucocorticoid Receptor Binding Affinity: RCB vs. Dexamethasone, Betamethasone Valerate, and Cortisol

Resocortol butyrate (RCB), the 17-butyrate ester of Resocortol, demonstrated a relative glucocorticoid receptor (GR) binding affinity approximately 1.5-fold higher than dexamethasone, 3-fold higher than betamethasone valerate (BMV), and 10- to 14-fold higher than cortisol in a competitive radioligand binding assay [1]. The affinity of RCB was comparable to that of triamcinolone acetonide. The parent alcohol Resocortol serves as the non-esterified reference standard, and the high GR affinity of its butyrate ester is a distinguishing feature not observed with the unesterified parent alone. The metabolites of RCB displayed only low to very low receptor affinities, indicating that the intact ester is the primary pharmacologically active species [1].

Glucocorticoid receptor Binding affinity Corticosteroid pharmacology

HPA-Axis Suppression After Topical Application: RCB vs. Betamethasone Valerate in Dogs

In a placebo- and positive-controlled study in dogs, the AUC of plasma cortisol following CRH stimulation—a direct measure of adrenal suppression—was significantly reduced after topical application of betamethasone valerate (BMV) compared with pretreatment values, whereas the AUC in the RCB group was not reduced significantly [1]. Furthermore, oral administration of RCB did not suppress adrenocortical function, while BMV induced almost complete suppression of both basal and CRH-induced cortisol concentrations [1]. This indicates that RCB possesses a substantially reduced tendency to suppress the hypothalamic-pituitary-adrenal (HPA) axis relative to BMV under identical experimental conditions.

HPA axis Adrenal suppression Topical corticosteroid safety

Rapid Hepatic vs. Slow Cutaneous Biotransformation: Tissue-Specific Metabolic Fate of RCB

The main route of biotransformation of ³H-labelled RCB in both skin and liver was 5α-reduction of the A-ring followed by reduction of the 3-carbonyl group [1]. However, metabolism in the liver was much more rapid than in the skin, and the liver additionally exhibited 5β-reduction that was absent in cutaneous tissue [1]. This tissue-selective metabolic profile—rapid hepatic inactivation contrasted with slower cutaneous metabolism—supports topical efficacy while facilitating systemic clearance.

Biotransformation Metabolism 5α-reductase

Low Mineralocorticoid and Progestational Activity: Selectivity Profile vs. Cortisol and Other Glucocorticoids

Resocortol (and its butyrate ester) displays only weak binding to the cytoplasmic progesterone receptor while maintaining strong GR binding, resulting in low mineralocorticoid and progestational activity [1]. This is in contrast to cortisol, which has significant mineralocorticoid activity at therapeutic concentrations, and to certain other synthetic glucocorticoids that retain partial mineralocorticoid effects. The EMEA assessment noted that Resocortol's strong GR binding and weak progesterone receptor binding underpin its functional selectivity [1].

Receptor selectivity Mineralocorticoid Progestational

Approved Veterinary Dermatological Indication: Resocortol Butyrate (Pruban) for Acute Moist Dermatitis in Dogs

Resocortol butyrate 0.1% cream (Pruban) received EU marketing authorisation (EMA/EMEA/V/C/000048, issued 16 November 2000) for the treatment of acute localised moist dermatitis in dogs [1]. This is a specific, regulated veterinary indication that differentiates RCB from many other synthetic glucocorticoids that are used off-label or lack formal veterinary approval for this condition. The authorised product is classified under ATCvet code QD07AC90 as a dermatological corticosteroid preparation [1].

Veterinary dermatology Acute moist dermatitis Topical corticosteroid

Resocortol and Resocortol Butyrate: Defined Application Scenarios Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Resocortol Butyrate (Pruban) Pharmaceutical Quality Control and ANDA Development

Resocortol (76675-97-3) serves as the primary reference standard for identity, purity, and assay testing of Resocortol butyrate active pharmaceutical ingredient and finished product (Pruban 0.1% cream). The compound is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and quality control applications during ANDA or commercial production [1]. This use is inseparable from the parent compound's unique 17-propionyl-androst-4-en-3-one core structure, which cannot be substituted by other glucocorticoid reference standards.

Comparative Glucocorticoid Receptor Binding and Selectivity Profiling Studies

Researchers conducting quantitative structure-activity relationship (QSAR) or selectivity profiling of glucocorticoid receptor ligands can employ RCB as a high-affinity comparator with 1.5× the GR affinity of dexamethasone and 3× that of betamethasone valerate [1]. The parent alcohol Resocortol provides the non-esterified baseline for probing the contribution of the 17-butyrate moiety to receptor binding. The documented low progesterone receptor cross-reactivity makes Resocortol/RCB a useful tool for dissecting GR-mediated from PR-mediated transcriptional effects [2].

In Vivo HPA-Axis Safety Studies Requiring a Topical Glucocorticoid with Minimal Adrenal Suppression Liability

For preclinical or clinical veterinary studies evaluating HPA-axis integrity after topical corticosteroid application, RCB offers a quantitatively validated low-suppression profile: no significant reduction in CRH-stimulated plasma cortisol AUC was observed after topical application, in contrast to significant suppression with betamethasone valerate [1]. This makes RCB the preferred topical glucocorticoid for study designs where adrenal function preservation is an experimental endpoint or a safety requirement.

Veterinary Dermatological Product Development and Bioequivalence Testing for Canine Acute Moist Dermatitis

The EMA-approved indication for acute localised moist dermatitis in dogs establishes RCB (Pruban) as a regulatory benchmark for new veterinary dermatological corticosteroid products [2]. Developers of generic topical glucocorticoid formulations for this indication must reference RCB in comparative pharmacokinetic, pharmacodynamic, and clinical endpoint bioequivalence studies. The tissue-specific biotransformation profile—rapid hepatic clearance with slower cutaneous metabolism—provides additional parameters for dermal pharmacokinetic bridging studies [1].

Quote Request

Request a Quote for Resocortol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.